molecular formula C5H6N2O B1335000 2-Furancarboximidamide CAS No. 54610-73-0

2-Furancarboximidamide

Cat. No. B1335000
CAS RN: 54610-73-0
M. Wt: 110.11 g/mol
InChI Key: FUVVSNUVSKUJAS-UHFFFAOYSA-N
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Description

2-Furancarboximidamide is a chemical compound related to the furan family, which is a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring system is known for its reactivity and serves as a core structure for various derivatives with diverse applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives has been a subject of extensive research. For instance, a method for synthesizing 2-monosubstituted and 2,5-disubstituted furans involves the CuI-catalyzed cycloisomerization of alkynyl ketones, which allows for the incorporation of both acid- and base-labile groups into the furan ring . Another approach for synthesizing 2,5-diimino-furans uses Pd-catalyzed cyclization of bromoacrylamides with isocyanides, which can further serve as precursors for maleamides . Additionally, 2-furan-2-ylacetamides can be synthesized from (Z)-2-en-4-yn-1-ols through a PdI2-catalyzed oxidative aminocarbonylation followed by intramolecular conjugate addition and aromatization .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For example, the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans involves a multi-component reaction that has been confirmed by single-crystal X-ray analysis, demonstrating the intricate nature of these molecules . The structure of furan derivatives is crucial for their reactivity and potential applications.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. The carbenoid-mediated [3 + 2] cycloaddition of copper carbenoids with enamines provides a pathway to 2-aminofurans and 2-unsubstituted furans . Furthermore, the oxidative rearrangement of furan-2-carboximidamides leads to the formation of 2-acylaminofurans, which can undergo cycloaddition reactions with electron-deficient alkynes . These reactions highlight the versatility of furan derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, 2,5-bis(hydroxymethyl)furan has been used as a biobased rigid diol for the enzymatic synthesis of polyesters, with the physical properties of these polymers being characterized in detail . The scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 is another example of the importance of understanding the physical and chemical properties of furan derivatives for industrial applications .

Scientific Research Applications

  • Identification in Human Metabolism

    • 2-Furancarboximidamide derivatives, particularly 2-furoylglycine and 2,5-furandicarboxylic acid, have been identified as normal constituents in human urine. These compounds are believed to originate from dietary sources, especially from furan derivatives present in food that undergoes strong heating. This discovery provides insights into the metabolic pathways and dietary influences on human metabolism (Pettersen & Jellum, 1972).
  • Coffee Consumption Biomarker

    • 2-Furoylglycine has been identified as a potential biomarker for coffee consumption. This compound is excreted in the urine of coffee drinkers, and its levels peak 2 hours post-consumption, returning to baseline after 24 hours. The presence of 2-Furoylglycine and its kinetics in human urine post-coffee consumption offers a unique method for assessing dietary habits and their potential impacts on human health (Heinzmann et al., 2015).
  • Diabetes and β Cell Dysfunction

    • Research has shown that furan fatty acid metabolites, specifically 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), are elevated in individuals with diabetes. CMPF is known to induce β cell dysfunction by impairing mitochondrial function and inducing oxidative stress, which disrupts insulin biosynthesis. This association opens pathways for exploring therapeutic targets to manage diabetes and its complications (Prentice et al., 2014).
  • Therapeutic Drug Monitoring and Toxicity Studies

    • Studies have revealed that furancarboxylic acids accumulate in patients undergoing chronic hemodialysis and are not effectively removed by conventional methods due to their strong albumin binding. The accumulation of these compounds in uremic serum can inhibit drug binding, thereby affecting drug efficacy and toxicity. This finding has significant implications for therapeutic drug monitoring and management of medication in patients with renal impairment (Niwa et al., 1995).

Safety And Hazards

2-Furancarboximidamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information pictograms indicate a warning, with hazard statements H302 - H319 .

properties

IUPAC Name

furan-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVVSNUVSKUJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388655
Record name 2-Furancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboximidamide

CAS RN

54610-73-0
Record name 2-Furancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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